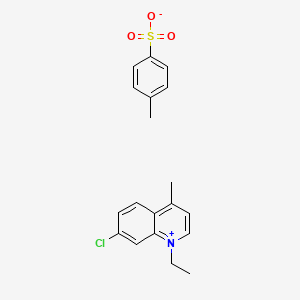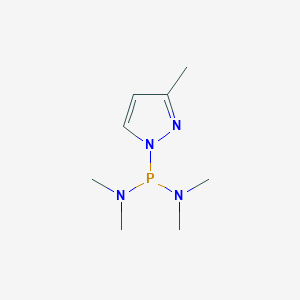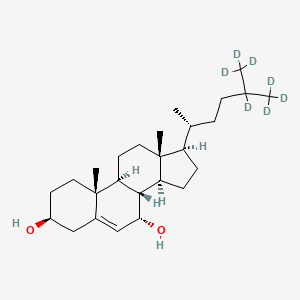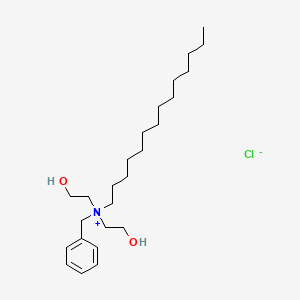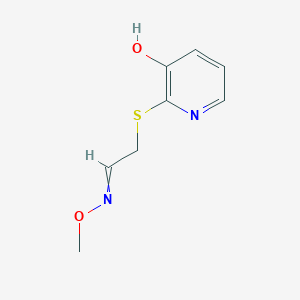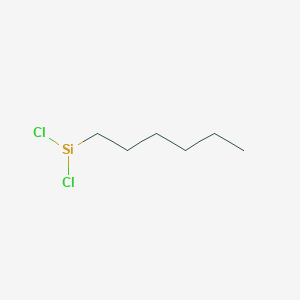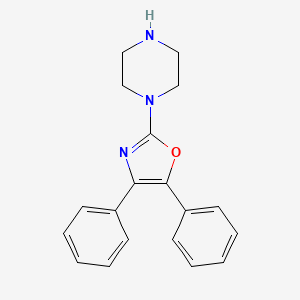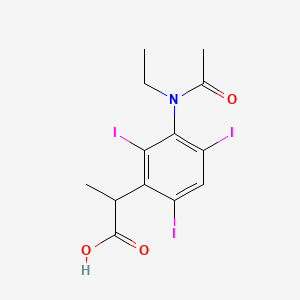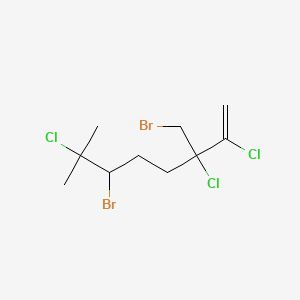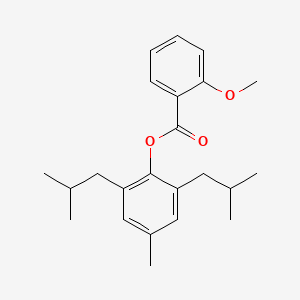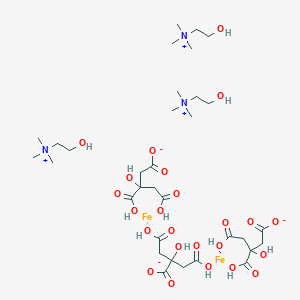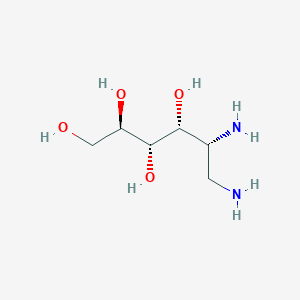
1,2-Diamino-1,2-dideoxy-D-mannitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diamino-1,2-dideoxy-D-mannitol is a unique compound with the molecular formula C6H16N2O4 It is a derivative of D-mannitol, where two hydroxyl groups are replaced by amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diamino-1,2-dideoxy-D-mannitol typically involves the selective amination of D-mannitol. One common method includes the use of protective groups to selectively protect hydroxyl groups, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts is also explored to achieve more environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diamino-1,2-dideoxy-D-mannitol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amino compounds.
Scientific Research Applications
1,2-Diamino-1,2-dideoxy-D-mannitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2-Diamino-1,2-dideoxy-D-mannitol exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
1,2-Diamino-1,2-dideoxy-D-glucitol: Similar structure but derived from D-glucose.
1,4-Diamino-1,4-dideoxy-D-mannitol: Differing in the position of amino groups.
Uniqueness: 1,2-Diamino-1,2-dideoxy-D-mannitol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C6H16N2O4 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-5,6-diaminohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H16N2O4/c7-1-3(8)5(11)6(12)4(10)2-9/h3-6,9-12H,1-2,7-8H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
ZEAXKJFWPXPWAO-KVTDHHQDSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)N |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



